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Compound of Interest

Compound Name:
trans-4-

Fluorocyclohexanecarboxylic Acid

Cat. No.: B123377 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in

medicinal chemistry and materials science. The introduction of a fluorine atom onto the

cyclohexane ring can significantly alter the molecule's electronic properties, lipophilicity, and

metabolic stability, making it a key component in the design of novel pharmaceuticals and

functional materials.[1] The trans stereochemistry provides a rigid and well-defined

conformation that is often crucial for specific molecular interactions.[1] This document outlines

a detailed two-step protocol for the synthesis of trans-4-Fluorocyclohexanecarboxylic acid,

beginning with the preparation of the precursor, cis-4-hydroxycyclohexanecarboxylic acid,

followed by a stereospecific deoxofluorination.

Physicochemical Properties and Safety Data
The key properties and safety information for the final product are summarized below.
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Property Value Reference

Molecular Formula C₇H₁₁FO₂ [2]

Molecular Weight 146.16 g/mol [2]

Appearance White crystalline solid [1]

Melting Point ~85 °C [1]

CAS Number 174771-54-1 [1]

Solubility
Soluble in methanol, ethanol,

dichloromethane
[1]

Hazard Statement GHS Classification Reference

H302 Harmful if swallowed [2]

H315 Causes skin irritation [2]

H319 Causes serious eye irritation [2]

H335 May cause respiratory irritation [2]

Experimental Protocols
The synthesis is a two-step process. First, a mixture of cis- and trans-4-

hydroxycyclohexanecarboxylic acid is synthesized via hydrogenation, from which the cis isomer

is isolated. Second, the cis-hydroxy acid undergoes deoxofluorination with inversion of

stereochemistry to yield the final trans-fluoro product.

Step 1: Synthesis of cis-4-
Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from procedures for the hydrogenation of p-hydroxybenzoic acid.[3]

Materials and Reagents:
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Reagent M.W. ( g/mol ) Quantity (g) Moles (mol) Molar Eq.

p-

Hydroxybenzoic

Acid

138.12 13.81 0.10 1.0

5% Ru/C

Catalyst
- 1.4 - -

Water (Solvent) 18.02 150 mL - -

Sodium

Hydroxide
40.00 4.0 0.10 1.0

Hydrochloric Acid

(conc.)
36.46 As needed - -

Procedure:

A high-pressure reactor is charged with p-hydroxybenzoic acid (13.81 g, 0.10 mol), 5%

Ruthenium on Carbon (Ru/C) catalyst (1.4 g), and water (150 mL).

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 2

MPa.

The reaction mixture is heated to 120 °C and stirred vigorously for 8-10 hours, maintaining

the hydrogen pressure.

After cooling to room temperature, the reactor is depressurized, and the catalyst is removed

by filtration through a pad of celite.

The resulting aqueous solution contains a mixture of cis- and trans-4-

hydroxycyclohexanecarboxylic acid. The cis isomer can be preferentially isolated from the

trans isomer by fractional crystallization, as the trans isomer is generally less soluble in

water.

Cool the filtrate to 0-5 °C and allow the trans isomer to crystallize. Filter to remove the solid

trans product.
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The filtrate, enriched in the cis isomer, is acidified with concentrated HCl to pH 2-3 and

extracted with ethyl acetate (3 x 100 mL).

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is

removed under reduced pressure to yield crude cis-4-hydroxycyclohexanecarboxylic acid,

which can be further purified by recrystallization.

Step 2: Synthesis of trans-4-
Fluorocyclohexanecarboxylic Acid
This protocol utilizes a deoxofluorination reaction which typically proceeds with inversion of

stereochemistry, converting the cis-alcohol to the desired trans-fluoride.[4] The use of Deoxo-

Fluor is recommended as a more thermally stable alternative to DAST.[5][6][7]

Materials and Reagents:

Reagent M.W. ( g/mol ) Quantity (g) Moles (mol) Molar Eq.

cis-4-

Hydroxycyclohex

anecarboxylic

Acid

144.17 7.21 0.05 1.0

Deoxo-Fluor 221.22 12.17 0.055 1.1

Dichloromethane

(DCM, dry)
84.93 200 mL - -

Saturated

NaHCO₃ (aq)
- 100 mL - -

Procedure:

In a fume hood, a solution of cis-4-hydroxycyclohexanecarboxylic acid (7.21 g, 0.05 mol) in

dry dichloromethane (100 mL) is prepared in a flame-dried, three-neck round-bottom flask

under a nitrogen atmosphere.

The flask is cooled to 0 °C in an ice bath.
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Deoxo-Fluor (12.17 g, 0.055 mol) dissolved in dry DCM (100 mL) is added dropwise to the

stirred solution over 30 minutes.

After the addition is complete, the reaction mixture is allowed to slowly warm to room

temperature and stirred for 12-16 hours.

The reaction is carefully quenched by slowly adding it to a stirred, ice-cold saturated

aqueous solution of sodium bicarbonate (NaHCO₃).

The mixture is stirred for 1 hour until gas evolution ceases. The layers are separated in a

separatory funnel.

The aqueous layer is extracted with DCM (2 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel or by recrystallization

from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure trans-4-
Fluorocyclohexanecarboxylic Acid.

Expected Characterization Data
Technique Expected Data

¹H NMR

(CDCl₃, 400 MHz) δ: ~12.0 (br s, 1H, COOH),

~4.6 (dm, 1H, J ≈ 48 Hz, CHF), ~2.4 (m, 1H,

CHCOOH), ~2.2-1.6 (m, 8H, CH₂).

¹³C NMR

(CDCl₃, 100 MHz) δ: ~182 (COOH), ~88 (d, J ≈

170 Hz, CF), ~42 (d, J ≈ 20 Hz, CCOOH), ~30

(d, J ≈ 20 Hz, CH₂ adjacent to CF), ~28 (CH₂).

¹⁹F NMR
(CDCl₃, 376 MHz) δ: A multiplet is expected in

the range of -170 to -190 ppm.

IR (KBr)
ν (cm⁻¹): ~2930 (br, O-H stretch), ~1700 (s,

C=O stretch), ~1070 (s, C-F stretch).

MS (ESI) m/z: 145.06 [M-H]⁻.
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Visualizations
Synthesis Pathway

Step 1: Precursor Synthesis Step 2: Deoxofluorination

p-Hydroxybenzoic Acid cis/trans-4-Hydroxy-
cyclohexanecarboxylic Acid

H₂, Ru/C, H₂O
120°C, 2 MPa cis-4-Hydroxy-

cyclohexanecarboxylic Acid

Fractional
Crystallization trans-4-Fluorocyclo-

hexanecarboxylic Acid

Deoxo-Fluor, DCM
0°C to RT

(SN2 Inversion)

Click to download full resolution via product page

Figure 1. Overall synthesis pathway for trans-4-Fluorocyclohexanecarboxylic Acid.

Experimental Workflow
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Step 1: Hydrogenation & Isolation

Step 2: Fluorination & Purification

Charge Reactor:
p-Hydroxybenzoic Acid, Ru/C, H₂O

Pressurize with H₂ (2 MPa)
Heat to 120°C, Stir 8-10h

Cool & Depressurize
Filter Catalyst

Isolate cis-Isomer
(Crystallization & Extraction)

Dissolve cis-Hydroxy Acid in dry DCM
Cool to 0°C under N₂

Proceed with
cis-precursor

Add Deoxo-Fluor dropwise

Warm to RT, Stir 12-16h

Quench with NaHCO₃ (aq)

Extract with DCM

Dry, Concentrate & Purify
(Chromatography/Recrystallization)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 174771-54-1(trans-4-fluorocyclohexanecarboxylic acid) | Kuujia.com [kuujia.com]

2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid -
Google Patents [patents.google.com]

4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC
[pmc.ncbi.nlm.nih.gov]

5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

7. Deoxofluor - Enamine [enamine.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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